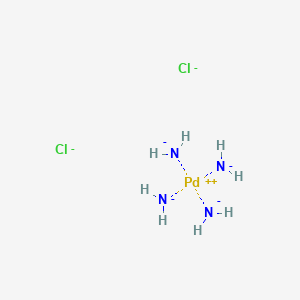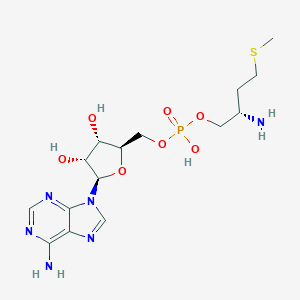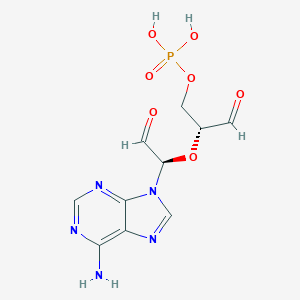
Adenosine 5'-monophosphate 2',3'-dialdehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenosine 5'-monophosphate 2',3'-dialdehyde, also known as ADP-ribose, is a molecule involved in various cellular processes, including DNA repair, transcriptional regulation, and calcium signaling. It is synthesized from nicotinamide adenine dinucleotide (NAD+) and plays a critical role in the regulation of cellular metabolism.
Wirkmechanismus
Adenosine 5'-monophosphate 2',3'-dialdehyde exerts its effects by modifying target proteins through the addition of Adenosine 5'-monophosphate 2',3'-dialdehyde units. This modification can alter the activity, localization, and stability of the target protein, leading to changes in cellular function. Adenosine 5'-monophosphate 2',3'-dialdehyde can also act as a signaling molecule by binding to specific proteins and activating downstream signaling pathways.
Biochemical and physiological effects:
Adenosine 5'-monophosphate 2',3'-dialdehyde has a wide range of biochemical and physiological effects, including the regulation of DNA repair, transcriptional regulation, and calcium signaling. It has been shown to play a critical role in the response to DNA damage and oxidative stress by promoting the repair of damaged DNA. Adenosine 5'-monophosphate 2',3'-dialdehyde also regulates gene expression by modifying chromatin structure and recruiting transcriptional regulators. In addition, Adenosine 5'-monophosphate 2',3'-dialdehyde modulates calcium signaling by regulating the activity of calcium channels and pumps.
Vorteile Und Einschränkungen Für Laborexperimente
Adenosine 5'-monophosphate 2',3'-dialdehyde is a versatile tool for studying various cellular processes, including DNA repair, transcriptional regulation, and calcium signaling. It can be used to modify target proteins in vitro and in vivo, allowing for the investigation of the effects of ADP-ribosylation on cellular function. However, Adenosine 5'-monophosphate 2',3'-dialdehyde is a complex molecule with multiple modification sites, and its effects on target proteins can be difficult to predict. In addition, the synthesis of Adenosine 5'-monophosphate 2',3'-dialdehyde can be challenging, and the purification of ADP-ribosylated proteins can be complicated.
Zukünftige Richtungen
The study of Adenosine 5'-monophosphate 2',3'-dialdehyde is an active area of research, and there are many future directions for investigation. One area of interest is the identification of new ADP-ribosylated proteins and the characterization of their functions. Another direction is the development of new tools and techniques for studying ADP-ribosylation, such as high-throughput screening assays and novel imaging methods. Additionally, the role of Adenosine 5'-monophosphate 2',3'-dialdehyde in disease states, such as cancer and neurodegenerative disorders, is an area of active investigation. Understanding the role of Adenosine 5'-monophosphate 2',3'-dialdehyde in these diseases may lead to the development of new therapies and treatments.
Synthesemethoden
Adenosine 5'-monophosphate 2',3'-dialdehyde is synthesized from NAD+ by the enzyme ADP-ribosyltransferase. This enzyme catalyzes the transfer of the Adenosine 5'-monophosphate 2',3'-dialdehyde moiety from NAD+ to a target protein, resulting in the formation of ADP-ribosylated protein and free Adenosine 5'-monophosphate 2',3'-dialdehyde. The process is reversible, and the ADP-ribosylated protein can be further modified by additional Adenosine 5'-monophosphate 2',3'-dialdehyde units.
Wissenschaftliche Forschungsanwendungen
Adenosine 5'-monophosphate 2',3'-dialdehyde has been extensively studied in various cellular processes, including DNA repair, transcriptional regulation, and calcium signaling. It has been shown to be involved in the repair of DNA damage caused by ionizing radiation and oxidative stress. Adenosine 5'-monophosphate 2',3'-dialdehyde also plays a critical role in the regulation of transcription by modifying chromatin structure and recruiting transcriptional regulators. In addition, Adenosine 5'-monophosphate 2',3'-dialdehyde is involved in the regulation of calcium signaling by modulating the activity of calcium channels and pumps.
Eigenschaften
CAS-Nummer |
13011-02-4 |
|---|---|
Molekularformel |
C10H12N5O7P |
Molekulargewicht |
345.21 g/mol |
IUPAC-Name |
[(2R)-2-[(1R)-1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropyl] dihydrogen phosphate |
InChI |
InChI=1S/C10H12N5O7P/c11-9-8-10(13-4-12-9)15(5-14-8)7(2-17)22-6(1-16)3-21-23(18,19)20/h1-2,4-7H,3H2,(H2,11,12,13)(H2,18,19,20)/t6-,7+/m0/s1 |
InChI-Schlüssel |
MEHSJNLHNAMNGO-NKWVEPMBSA-N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@@H](C=O)O[C@H](COP(=O)(O)O)C=O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(COP(=O)(O)O)C=O)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(COP(=O)(O)O)C=O)N |
Andere CAS-Nummern |
13011-02-4 |
Synonyme |
2',3'-dialdehyde AMP adenosine 5'-monophosphate 2',3'-dialdehyde dial-AMP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






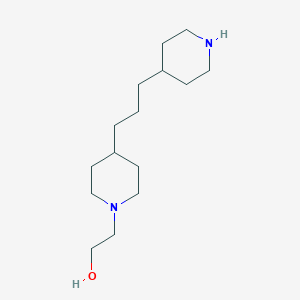
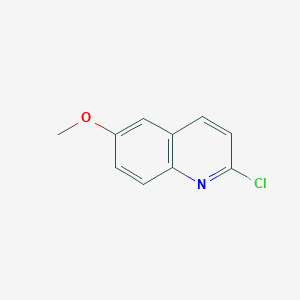
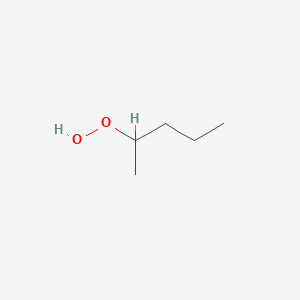

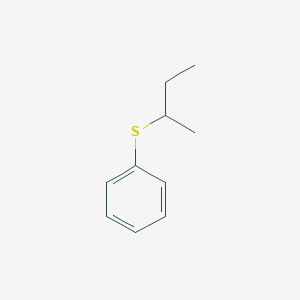

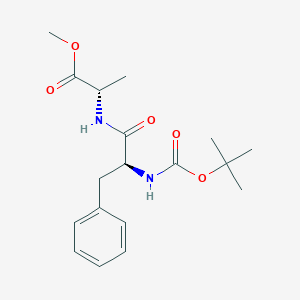
![6,7-dimethyl-3-oxo-4-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]quinoxaline-2-carboxamide](/img/structure/B88757.png)

